

Biodegradability and environmental fate of Isopropyl 2-methylbutyrate.

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Compound of Interest

Compound Name: Isopropyl 2-methylbutyrate

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An In-depth Technical Guide to the Biodegradability and Environmental Fate of **Isopropyl 2-methylbutyrate**

Executive Summary

Isopropyl 2-methylbutyrate (CAS: 66576-71-4) is a volatile ester widely utilized for its fruity aroma in the flavor, fragrance, and cosmetic industries.[1][2] As its application becomes more widespread, a thorough understanding of its environmental lifecycle—from release to ultimate fate—is imperative for researchers, environmental scientists, and product development professionals. This guide provides a comprehensive technical overview of the biodegradability and key environmental fate processes of **Isopropyl 2-methylbutyrate**, synthesizing experimental data with established predictive models to offer a holistic environmental profile. While demonstrating susceptibility to microbial degradation, the substance does not meet the stringent criteria for "ready biodegradability," classifying it as "inherently biodegradable." Abiotic processes, particularly atmospheric photooxidation, are significant pathways for its removal from the environment.

Introduction: Chemical Identity and Physicochemical Properties

To understand the environmental behavior of a substance, one must first characterize its fundamental physicochemical properties. These properties govern its partitioning between

environmental compartments (air, water, soil, biota), its susceptibility to abiotic degradation, and its bioavailability to microorganisms.

Isopropyl 2-methylbutyrate is a branched-chain aliphatic ester.^[3] Its key properties are summarized in the table below. The octanol-water partition coefficient (Log P, also known as Log Kow) of 3.3 indicates a moderate degree of lipophilicity, suggesting a potential for sorption to organic matter in soil and sediment and a possibility of bioaccumulation.^{[4][5]} Its notable vapor pressure and low water solubility suggest that volatilization and subsequent atmospheric fate are important considerations.

Table 1: Physicochemical Properties of **Isopropyl 2-methylbutyrate**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	^{[3][4]}
Molecular Weight	144.21 g/mol	^{[3][4]}
CAS Number	66576-71-4	^{[3][4]}
Appearance	Colorless liquid	^{[1][6]}
Boiling Point	140-144 °C	^{[3][6]}
Vapor Pressure	5.6392 hPa (approx. 4.23 mmHg) @ 25°C	^[4]
Water Solubility	412.1 mg/L @ 25 °C (estimated)	^[7]
Log P (octanol/water)	3.3	^[4]

Aerobic Biodegradability Assessment

The primary mechanism for the removal of many organic chemicals from aquatic and terrestrial systems is microbial degradation. The assessment of a substance's biodegradability is therefore a critical component of its environmental risk assessment.

Classification: Inherently Biodegradable

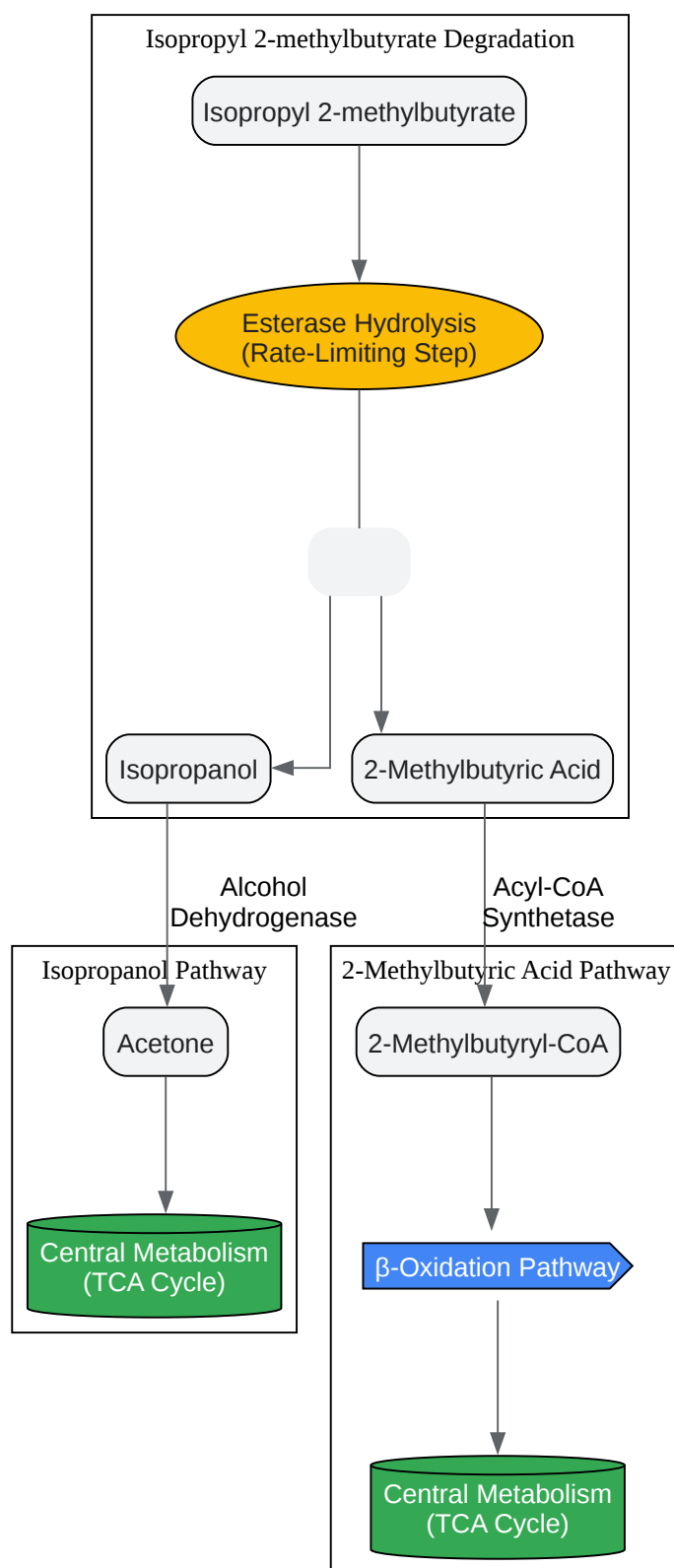
Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the extent and rate of a chemical's biodegradation.[8][9] For readily biodegradable substances, rapid and ultimate degradation is expected in a variety of aerobic environments.

Based on a key study performed according to OECD Guideline 301F (Manometric Respirometry), **Isopropyl 2-methylbutyrate** achieved 63% biodegradation after 28 days.[5] However, it did not satisfy the "10-day window" criterion, which requires that the 60% pass level be reached within 10 days of biodegradation exceeding 10%.[5][8]

- Conclusion: **Isopropyl 2-methylbutyrate** is not classified as readily biodegradable.
- Insight: The significant degradation (63%) demonstrates that microorganisms possess the enzymatic capability to break down the molecule. Therefore, it is classified as inherently biodegradable, meaning it has the potential to biodegrade, but may do so at a slower rate or require adaptation of the microbial community.[10]

Proposed Biodegradation Pathway

The biodegradation of **Isopropyl 2-methylbutyrate** is initiated by enzymatic hydrolysis of the ester bond, a common first step for this class of compounds.[11] This cleavage yields the constituent alcohol and carboxylic acid, which are then channeled into common metabolic pathways.



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Caption: Proposed aerobic biodegradation pathway for **Isopropyl 2-methylbutyrate**.

The pathway proceeds as follows:

- **Ester Hydrolysis:** Microbial esterase enzymes cleave the ester linkage of **Isopropyl 2-methylbutyrate**, releasing Isopropanol and 2-Methylbutyric Acid.[\[11\]](#)
- **Isopropanol Degradation:** Isopropanol is oxidized by alcohol dehydrogenase to acetone.[\[4\]](#)[\[8\]](#) Acetone is then further metabolized and enters the central metabolic pathways (e.g., the Krebs cycle) for energy production and biomass generation.
- **2-Methylbutyric Acid Degradation:** As a branched-chain fatty acid, 2-methylbutyric acid is activated to its Coenzyme A (CoA) derivative, 2-methylbutyryl-CoA. It is then catabolized via the β -oxidation pathway, which sequentially shortens the carbon chain, ultimately feeding into the Krebs cycle.[\[10\]](#)

Environmental Fate and Transport

Beyond biodegradation, the overall environmental fate of a chemical is determined by a combination of transport and abiotic degradation processes. For a substance like **Isopropyl 2-methylbutyrate**, with its moderate volatility and lipophilicity, partitioning into air and soil/sediment are key considerations.

Abiotic Degradation: Hydrolysis and Atmospheric Oxidation

- **Abiotic Hydrolysis:** As an ester, **Isopropyl 2-methylbutyrate** can undergo chemical hydrolysis (reaction with water). However, for simple aliphatic esters, this process is generally slow at environmentally relevant pH (5-9) compared to microbial degradation. Predictive modeling using tools like the EPA's EPI Suite™ suggests that abiotic hydrolysis is not a significant removal pathway.[\[12\]](#)[\[13\]](#)
- **Atmospheric Photooxidation:** Due to its vapor pressure, a significant fraction of **Isopropyl 2-methylbutyrate** released to the environment is expected to partition into the atmosphere.[\[4\]](#) In the troposphere, it will be subject to degradation by reaction with photochemically-produced hydroxyl (\bullet OH) radicals. This is predicted to be a rapid and significant degradation pathway.[\[13\]](#)

Soil and Sediment Partitioning

- Sorption: The tendency of a chemical to bind to soil or sediment is described by the soil organic carbon-water partitioning coefficient (Koc).^[14] Chemicals with high Koc values are less mobile and less bioavailable. The Log P of 3.3 for **Isopropyl 2-methylbutyrate** suggests moderate sorption potential. Predictive models estimate a Koc value that indicates it will have low to moderate mobility in soil.^[15] While it will not be strongly bound, some partitioning to soil organic matter is expected, which can reduce its concentration in pore water and slow its transport to groundwater.

Summary of Environmental Fate Parameters

The following table summarizes the key environmental fate characteristics, based on experimental data and widely accepted predictive models (EPI Suite™).^{[5][13]}

Table 2: Summary of Predicted Environmental Fate Parameters

Parameter	Predicted Value/Classification	Significance
Biodegradation	Inherently Biodegradable	Will degrade, but not rapidly or completely in all aerobic environments.
Atmospheric Half-Life	< 2 days (reaction with •OH radicals)	Rapid degradation in air; not expected to persist or undergo long-range transport.
Abiotic Hydrolysis Half-Life	> 1 year (at pH 7)	Not a significant environmental removal process compared to biodegradation.
Log K _{oc}	2.5 - 3.0 (estimated)	Low to moderate mobility in soil; some sorption to organic matter is expected.
Bioaccumulation Potential	Low to Moderate	Log P > 3 suggests some potential, but metabolism and degradation limit high-level accumulation.

Experimental Protocol: OECD 301F Manometric Respirometry

To ensure trustworthiness and reproducibility, the methodologies used to assess biodegradability must be robust and standardized. The OECD 301F test is a cornerstone of this assessment.

Principle

The OECD 301F method determines the biodegradability of a test substance by measuring the amount of oxygen consumed by a microbial inoculum in a closed system.^[4] The substance is the sole nominal source of organic carbon. The oxygen uptake is measured over 28 days and compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of

oxygen required to completely oxidize the substance to CO₂, H₂O, and other mineral constituents.

Step-by-Step Methodology

Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.

- **Preparation of Mineral Medium:** A basal mineral medium is prepared containing essential inorganic salts (e.g., phosphate buffer, magnesium sulfate, calcium chloride, ferric chloride) in deionized water to support microbial growth.
- **Inoculum Preparation:** The microbial inoculum is typically activated sludge collected from the aeration tank of a wastewater treatment plant treating predominantly domestic sewage. It is washed and prepared to achieve a final concentration of approximately 30 mg/L suspended solids in the test flasks.
- **Test Substance Concentration:** **Isopropyl 2-methylbutyrate** is added to the test flasks to achieve a concentration that will yield a ThOD of 50-100 mg O₂/L.[4]
- **Assembly of Test Vessels:**
 - **Test Flasks:** Mineral medium, inoculum, and the test substance are added to multiple replicate respirometer flasks.
 - **Blank Controls:** Replicate flasks containing only mineral medium and inoculum are prepared to measure the endogenous respiration of the microorganisms.
 - **Reference Control:** A readily biodegradable substance (e.g., sodium benzoate) is run in a parallel flask to verify the viability and activity of the inoculum.
 - **CO₂ Absorber:** A vial containing a CO₂ absorbent (e.g., potassium hydroxide solution) is placed inside each sealed flask to trap the CO₂ produced during respiration.[4]
- **Incubation:** The sealed flasks are placed in a temperature-controlled incubator (22 ± 2°C) in the dark and stirred continuously for 28 days.
- **Measurement:** As microorganisms consume oxygen, a pressure drop occurs in the headspace of the flask, which is measured continuously by the manometric device. This

pressure change is used to calculate the volume of oxygen consumed.

- **Data Analysis:** The oxygen consumed in the blank controls is subtracted from the oxygen consumed in the test flasks. The resulting value is divided by the ThOD of the test substance and expressed as a percentage of biodegradation.

Conclusion and Implications

The environmental profile of **Isopropyl 2-methylbutyrate** is characterized by a combination of moderate persistence in aquatic systems and rapid removal in the atmosphere.

- **Environmental Risk:** The classification as "inherently biodegradable" indicates that it is not expected to persist indefinitely in the environment.[5] However, its removal from water and soil may be slow, particularly in conditions not conducive to microbial activity. The rapid atmospheric photooxidation is a key mitigating factor, reducing its overall environmental persistence and potential for long-range transport.[13] The risk quotients (PEC/PNEC) have been determined to be less than 1, suggesting a low risk to the aquatic compartment at current usage volumes.[5]
- **For Drug Development Professionals:** While not a primary pharmaceutical ingredient, its use as a solvent or flavoring agent in formulations necessitates an understanding of its environmental profile.[1] Its low potential for persistence and bioaccumulation is favorable from an environmental risk assessment perspective. The data presented here can support environmental safety dossiers and product stewardship initiatives.
- **Future Research:** Further studies could focus on its anaerobic biodegradability, which is relevant for environments like sediment and some wastewater treatment stages. Additionally, identifying the specific microbial species and esterase enzymes responsible for its degradation could provide deeper mechanistic insights.

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